![molecular formula C23H29NO3S B1676830 MRS 1523 CAS No. 212329-37-8](/img/structure/B1676830.png)
MRS 1523
作用机制
MRS 1523 通过选择性结合腺苷 A3 受体来发挥其作用,从而抑制其活性。这种拮抗作用阻断了这些受体介导的下游信号通路,包括腺苷酸环化酶的抑制和离子通道的调节。 该化合物对腺苷 A3 受体相对于其他腺苷受体亚型的选择性高,使其成为研究这些受体特定功能的宝贵工具 .
准备方法
合成路线和反应条件
MRS 1523 的合成涉及多个步骤,从适当的吡啶衍生物开始。关键步骤包括:
吡啶环的形成: 这是通过一系列涉及合适的醛和胺的缩合反应实现的。
官能团的引入: 乙硫基和丙基通过烷基化反应引入。
工业生产方法
虽然 this compound 的具体工业生产方法尚未得到广泛的记录,但一般方法将涉及扩大实验室合成程序。 这将包括优化反应条件,如温度、压力和溶剂选择,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型
MRS 1523 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成亚砜和砜。
还原: 还原反应可以将羰基转化为醇。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应
主要产品
科学研究应用
Neuroprotective Effects
Ischemic Brain Injury
MRS 1523 has been studied for its neuroprotective properties in the context of ischemic brain injury. Research indicates that this compound can significantly delay the onset of anoxic depolarization and enhance synaptic recovery following oxygen-glucose deprivation (OGD) in hippocampal slices. In a study involving rat hippocampal slices, this compound (at a concentration of 100 nM) was shown to prevent irreversible synaptic depression during prolonged OGD episodes. The recovery of field excitatory postsynaptic potential (fepsp) amplitude was markedly improved, with values reaching up to 83% compared to control conditions where recovery was minimal .
Parameter | Control | This compound (100 nM) |
---|---|---|
Initial fepsp disappearance time (s) | 177.9 ± 7.2 | 254.3 ± 10.9 |
Transient fepsp recovery peak time (s) | 357 ± 17 | 480 ± 18 |
Transient fepsp recovery amplitude (%) | 18.0 ± 3.3 | 15.5 ± 2.4 |
This indicates that this compound not only protects against synaptic loss but also enhances recovery from ischemic episodes, suggesting its potential as a therapeutic agent in stroke and other ischemic conditions.
Respiratory Applications
Asthma and Allergic Reactions
In studies involving allergen-challenged Brown Norway rats, this compound was evaluated for its effects on airway hyperresponsiveness mediated by adenosine. The findings indicated that while this compound did not directly block the contractile response to adenosine, it provided insights into atypical receptor mechanisms involved in respiratory responses . This suggests that this compound could be useful in understanding and potentially modulating asthmatic responses.
Cancer Research
Targeting Tumor Growth
Recent studies have suggested that the A3 adenosine receptor may play a role in cancer biology, particularly in melanoma and colon carcinoma. This compound has been implicated in inhibiting tumor growth by blocking A3 receptor signaling pathways . In one study, the administration of an A3 receptor agonist demonstrated a reduction in tumor cell proliferation, highlighting the potential application of this compound in cancer therapies aimed at modulating adenosine signaling .
Immune Modulation
Psoriasis Treatment
This compound has shown promise in modulating immune responses, particularly in conditions like psoriasis where A3 receptors are overexpressed. Research indicates that the antagonist can inhibit interleukin-17 and interleukin-23 production in human keratinocytes, suggesting its potential as an immunomodulatory agent . This could lead to new therapeutic strategies for autoimmune diseases characterized by dysregulated immune responses.
相似化合物的比较
MRS 1523 与其他腺苷 A3 受体拮抗剂进行比较,例如 PSB-10 和 PSB-11。 虽然 this compound 在啮齿动物模型中具有高度选择性和效力,但 PSB-10 和 PSB-11 更适合涉及人类腺苷 A3 受体研究,因为它们在人类模型中具有更高的选择性和效力 .
类似化合物列表
- PSB-10
- PSB-11
- MRS 1191
- MRS 1220
- MRS 2578
生物活性
MRS 1523 is a selective antagonist of the adenosine A3 receptor (A3AR), which has garnered attention for its potential therapeutic applications, particularly in the context of neuroprotection and cancer treatment. Adenosine receptors play a crucial role in various physiological processes, including neurotransmission, immune response, and tumor progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for clinical applications.
This compound selectively inhibits the A3AR, which is implicated in mediating several biological effects. The blockade of this receptor can influence cellular responses in various contexts, including:
- Neuroprotection : In ischemic conditions, the activation of A3AR has been shown to exacerbate neuronal damage. This compound's antagonistic action may mitigate such damage by promoting recovery of synaptic function.
- Cancer Therapy : The role of A3AR in cancer cell proliferation suggests that this compound could affect tumor growth dynamics by altering the signaling pathways associated with adenosine receptors.
Neuroprotective Effects
A study investigating the effects of this compound on hippocampal slices subjected to oxygen-glucose deprivation (OGD) revealed significant neuroprotective properties. When applied at a concentration of 100 nM, this compound prevented or delayed the appearance of anoxic depolarization (AD) and supported recovery of synaptic potentials. Key findings from this research are summarized in Table 1.
Parameter | Control (n=50) | This compound (n=41) | Statistical Significance |
---|---|---|---|
Initial fepsp disappearance time (s) | 177.9 ± 7.2 | 254.3 ± 10.9 | P < 0.0001 |
Transient fepsp recovery peak time (s) | 357 ± 17 | 480 ± 18 | P < 0.0001 |
Transient fepsp recovery amplitude (%) | 18.0 ± 3.3 | 15.5 ± 2.4 | P = 0.4265 |
Fibre volley disappearance time (s) | 372 ± 18 | 501 ± 26 | P < 0.0001 |
AD peak time (s) | 436 ± 17 | 520 ± 23 | P = 0.0017 |
These results demonstrate that this compound significantly delays the onset of AD and enhances the recovery of synaptic transmission following ischemic episodes .
Effects on Cancer Cell Proliferation
In cancer research, this compound's antagonistic effects on A3AR have been explored in various tumor models. For instance, a study assessed its impact on melanoma cell proliferation when combined with Cl-IB-MECA, an A3AR agonist. The presence of this compound did not inhibit proliferation under these conditions, suggesting that its effects may vary depending on the tumor microenvironment and receptor interactions .
In another experiment focused on colon carcinoma cells, this compound was shown to counteract the inhibitory effects of CF101 (an A3AR agonist) on cell growth at lower concentrations but had reduced efficacy at higher concentrations . This indicates that while this compound can modulate tumor growth dynamics through A3AR antagonism, its effectiveness may be concentration-dependent.
Neuroprotective Applications
A notable case study involved the application of this compound in a model of cerebral ischemia where it demonstrated a significant reduction in neuronal death and improved recovery metrics compared to control conditions . This supports its potential use as a therapeutic agent in conditions characterized by ischemic injury.
Cancer Treatment Insights
In clinical settings, this compound's role as an adjunct therapy in cancer treatment is being explored, particularly for tumors exhibiting high levels of adenosine signaling. Its ability to modulate immune responses and tumor microenvironment may enhance the efficacy of existing treatments .
属性
IUPAC Name |
propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-5-12-17-19(23(26)28-8-4)18(7-3)24-21(16-13-10-9-11-14-16)20(17)22(25)27-15-6-2/h9-11,13-14H,5-8,12,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSHFEVEROROSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NC(=C1C(=O)SCC)CC)C2=CC=CC=C2)C(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017166 | |
Record name | Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212329-37-8 | |
Record name | Propyl 6-ethyl-5-[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212329-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl-4,5-dipropyl-6-phenylpyridine-3-thiocarboxylate-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212329378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MRS-1523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D9Q2QUU75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。